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Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-

generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2]

Acalabrutinib and ACP-5862 both covalently bind to the cysteine residue Cys481 in the active

site of the BTK enzyme, leading to its inhibition.[3] BTK is a key signaling molecule in the B-cell

antigen receptor (BCR) and cytokine receptor pathways, which are crucial for B-cell

proliferation, trafficking, chemotaxis, and adhesion.[1][3] By inhibiting BTK, acalabrutinib and

ACP-5862 effectively suppress these processes, making them valuable therapeutic agents in

the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle

cell lymphoma (MCL).[2][4] While ACP-5862 is approximately 50% less potent than its parent

compound, acalabrutinib, it exhibits a two- to three-fold higher plasma exposure, contributing

significantly to the overall clinical efficacy.[1][4]

This guide provides a comprehensive comparison of the pharmacokinetic synergy between

ACP-5862 (in the context of its parent drug, acalabrutinib) and other compounds, primarily

focusing on inhibitors and inducers of the cytochrome P450 3A (CYP3A) enzyme system. The

data presented here is crucial for understanding the drug-drug interaction profile of

acalabrutinib and for optimizing its clinical use.
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Pharmacokinetic Profile of ACP-5862 and
Acalabrutinib
The pharmacokinetic properties of both acalabrutinib and its active metabolite ACP-5862 are

summarized in the table below. These parameters are essential for interpreting the synergistic

effects observed with co-administered compounds.

Parameter Acalabrutinib ACP-5862

Time to Maximum

Concentration (Tmax)
~0.9 hours ~1.6 hours

Terminal Elimination Half-Life

(t1/2)
~1 hour ~3.5 hours

Apparent Oral Clearance

(CL/F)
~71 L/hr ~13 L/hr

Volume of Distribution (Vdss) ~101 L ~67 L

Plasma Protein Binding 97.5% 98.6%

Synergistic Effects on Pharmacokinetics: Drug-Drug
Interactions
The primary mechanism of drug-drug interactions involving acalabrutinib and ACP-5862 is

through the modulation of CYP3A enzymes, which are the main enzymes responsible for the

metabolism of acalabrutinib to ACP-5862.[1] Co-administration with strong CYP3A inhibitors or

inducers can significantly alter the plasma concentrations of both acalabrutinib and ACP-5862,

thereby affecting the overall therapeutic effect and safety profile.

The following table summarizes the observed and predicted changes in the area under the

curve (AUC) of acalabrutinib and ACP-5862 when co-administered with various CYP3A

modulators.
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Co-
administered
Compound

CYP3A Activity
Change in
Acalabrutinib
AUC

Change in
ACP-5862 AUC

Clinical
Recommendati
on

Itraconazole

(Strong Inhibitor)
Inhibition

5.21-fold

increase
-

Avoid co-

administration. If

short-term use is

necessary,

interrupt

acalabrutinib

treatment.

Fluconazole

(Moderate

Inhibitor)

Inhibition
2.16-fold

increase

0.95-fold (no

significant

change)

Reduce

acalabrutinib

dose to 100 mg

once daily.

Isavuconazole

(Moderate

Inhibitor)

Inhibition
1.60-fold

increase

0.91-fold (no

significant

change)

No dose

adjustment

needed, but

monitor for

adverse

reactions.

Rifampin (Strong

Inducer)
Induction 77% decrease -

Avoid co-

administration. If

unavoidable,

increase

acalabrutinib

dose to 200 mg

twice daily.

Experimental Protocols
The drug-drug interaction (DDI) studies summarized above were typically conducted as Phase

I, open-label, randomized, two-period crossover studies in healthy volunteers. The general

methodology for these studies is outlined below.
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Study Design
A typical DDI study involves two periods. In one period, subjects receive a single dose of

acalabrutinib alone. In the other period, they receive the interacting drug (a CYP3A inhibitor or

inducer) for a specified duration to reach steady-state, followed by co-administration of a single

dose of acalabrutinib. The order of the periods is randomized. A washout period separates the

two treatment periods.

Subject Population
Healthy male and female subjects, typically between the ages of 18 and 65, are enrolled.

Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria,

which includes an assessment of their general health, liver function, and kidney function.

Dosing and Administration
Acalabrutinib: A single oral dose of 100 mg is typically administered.

CYP3A Inhibitors: For example, itraconazole might be administered at a dose of 200 mg

twice daily for several days prior to and on the day of acalabrutinib administration.

CYP3A Inducers: For example, rifampin might be administered at a dose of 600 mg once

daily for several days prior to and on the day of acalabrutinib administration.

Pharmacokinetic Sampling and Analysis
Blood samples are collected at predefined time points before and after acalabrutinib

administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

Plasma concentrations of acalabrutinib and ACP-5862 are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5] The lower limit of

quantification is typically around 1 ng/mL for acalabrutinib and 5 ng/mL for ACP-5862.[6]

Data Analysis
Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area

under the plasma concentration-time curve), are calculated for acalabrutinib and ACP-5862 for

each treatment period. The geometric mean ratios of these parameters (with and without the
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interacting drug) and their 90% confidence intervals are then determined to assess the

magnitude of the drug-drug interaction.

Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling

pathway and experimental workflow.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by

Acalabrutinib/ACP-5862.
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Caption: General Workflow of a Two-Period Crossover Drug-Drug Interaction (DDI) Study.

Conclusion
The clinical activity of acalabrutinib is attributable to both the parent drug and its major active

metabolite, ACP-5862. Understanding the synergistic effects, particularly the pharmacokinetic

interactions with other compounds, is paramount for the safe and effective use of this
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therapeutic agent. The data clearly demonstrate that co-administration with strong CYP3A

inhibitors or inducers leads to clinically significant changes in the exposure of acalabrutinib

and, consequently, the total active moiety. Therefore, careful consideration of concomitant

medications and appropriate dose adjustments, as outlined in this guide, are essential for

optimizing patient outcomes. Researchers and drug development professionals should be

mindful of these interactions when designing clinical trials and when developing new

combination therapies involving acalabrutinib.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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